molecular formula C17H17BrN2O3S B2621689 ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-70-9

ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2621689
CAS No.: 609794-70-9
M. Wt: 409.3
InChI Key: RCHQZRPDPHCHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609794-70-9) is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. The structure includes a 2-bromophenyl substituent at position 6, a methyl group at position 8, and an ethyl ester at position 7 (Figure 1).

The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding to biological targets.

Properties

IUPAC Name

ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-6-4-5-7-12(11)18/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQZRPDPHCHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Br)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-70-9
Record name ETHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound with notable biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The structure features a pyrimidine and thiazine moiety, which contributes to its bioactivity.

  • Molecular Formula : C17H17BrN2O3S
  • Molecular Weight : 409.3 g/mol
  • CAS Number : 609794-70-9
  • Synonyms : Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-(2-bromophenyl)-8-methyl-4-oxo exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines and thiazines have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study highlighted that certain thiazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Anticancer Properties

The compound also shows potential anticancer activity. Investigations into related thiazine derivatives have revealed their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the inhibition of key signaling pathways associated with cancer cell survival .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 6-(2-bromophenyl)-8-methyl-4-oxo has been studied for its anti-inflammatory effects. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazine derivatives showed that compounds with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that halogenation may play a critical role in enhancing biological activity .
  • Anticancer Activity : In vitro studies on cancer cell lines treated with thiazine derivatives indicated a significant reduction in cell viability. The IC50 values were found to be in the micromolar range, demonstrating their potential as lead compounds for anticancer drug development .
  • Inflammatory Response Modulation : Research has shown that certain derivatives can effectively reduce inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazine and pyrimidine structures exhibit significant antimicrobial properties. Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives have shown effectiveness against various bacterial strains. These compounds may inhibit bacterial growth through interactions with microbial enzymes or cell wall synthesis pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that modifications to the pyrimidine ring can enhance its ability to inhibit the proliferation of cancer cells. For instance, derivatives of this compound have demonstrated cytotoxic effects against specific cancer cell lines in vitro. The mechanism of action may involve the induction of apoptosis or disruption of cell cycle progression.

Enzyme Inhibition

Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine has also been studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit enzymes involved in nucleotide metabolism. This property could be leveraged for therapeutic applications in diseases where nucleotide metabolism is dysregulated.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazine derivatives including ethyl 6-(2-bromophenyl)-8-methyl-4-oxo showed promising results against multidrug-resistant bacterial strains. The structural components were analyzed to determine their influence on antimicrobial efficacy. The findings indicated that the presence of bromine significantly enhanced the antibacterial activity compared to non-brominated analogs.

Case Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, ethyl 6-(2-bromophenyl)-8-methyl-4-oxo was synthesized and evaluated for its cytotoxic effects. The study revealed that the compound inhibited cell growth by inducing apoptosis in human breast cancer cells (MCF-7). The research emphasized the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionPotential inhibitor of nucleotide metabolic enzymes

Chemical Reactions Analysis

Reduction Reactions

The 4-oxo group in the pyrimido-thiazine core can undergo reduction under mild conditions. Sodium borohydride (NaBH₄) in ethanol selectively reduces the ketone to a secondary alcohol, yielding the corresponding hydroxy derivative. For example:

4 Oxo groupNaBH4,EtOH4 Hydroxy derivative\text{4 Oxo group}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{4 Hydroxy derivative}

This reaction preserves the bromophenyl and ester functionalities, enabling further modifications .

Nucleophilic Aromatic Substitution (NAS)

The 2-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to replace bromine with aryl or heteroaryl groups. For instance:

2 Bromophenyl+Arylboronic acidPd PPh3 4,BaseBiaryl derivative\text{2 Bromophenyl}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Biaryl derivative}

This reaction expands structural diversity for pharmacological screening .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

COOEtNaOH H2OCOOH\text{COOEt}\xrightarrow{\text{NaOH H}_2\text{O}}\text{COOH}

This reaction is critical for generating bioactive metabolites or intermediates .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles. For example, heating with thiourea derivatives in the presence of KOH and piperidine facilitates the formation of pyrimido-triazine hybrids, leveraging the reactivity of the thiazine ring .

Comparative Reactivity of Bromophenyl Isomers

The 2-bromophenyl substituent exhibits distinct reactivity compared to its 4-bromo analog due to steric and electronic effects:

Reaction Type2-Bromophenyl Isomer4-Bromophenyl Isomer
Suzuki Coupling Slower due to steric hindranceFaster due to para-substitution
Electrophilic Attack Directs substituents to meta positionsDirects substituents to ortho/para positions

This difference is pivotal in designing derivatives with tailored properties .

Oxidation Reactions

The thiazine sulfur atom can undergo oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives. These modifications alter electronic properties and bioavailability .

Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Substituent Group Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) CAS Number
Ethyl 6-(2-bromophenyl)-... (Target) 2 Br 421.31 1.55 (predicted) 506.7 (predicted) 609794-70-9
Ethyl 6-(4-bromophenyl)-... 4 Br 409.30 1.55 (predicted) 506.7 (predicted) 301358-79-2
Ethyl 6-(4-fluorophenyl)-... 4 F 366.39 N/A N/A 254433-14-2
Ethyl 6-(3-nitrophenyl)-... 3 NO₂ 439.33 N/A N/A 609794-81-2

Key Findings :

  • Electronic Effects : Fluorine (electron-withdrawing) at the para position (4-fluorophenyl) reduces electron density on the phenyl ring, which may enhance interactions with charged residues in enzyme active sites .
  • Nitrogenous Groups: The 3-nitrophenyl analog (CAS 609794-81-2) exhibits stronger electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems .

Ester Group Modifications

The ester group at position 7 influences solubility and metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
Ethyl ester (Target) Ethyl 421.31 Moderate lipophilicity
Allyl ester Allyl 421.31 Increased reactivity due to unsaturated bond
2-Methoxyethyl ester 2-Methoxyethyl 451.34 Enhanced water solubility

Key Findings :

  • Allyl Esters : The allyl group (e.g., CAS 3330913) introduces a reactive site for further functionalization, such as Michael additions or cyclization .
  • 2-Methoxyethyl Esters : Improved solubility may enhance bioavailability in aqueous environments, though at the cost of reduced membrane permeability .

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.